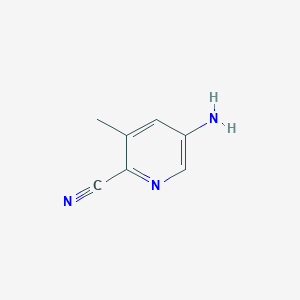

5-Amino-3-methylpyridine-2-carbonitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-amino-3-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-6(9)4-10-7(5)3-8/h2,4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGVUDGLKVQZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619017 | |

| Record name | 5-Amino-3-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252056-70-5 | |

| Record name | 5-Amino-3-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Pyridine Chemistry Research

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is present in a vast array of natural products, pharmaceuticals, and functional materials. nih.gov Its derivatives, particularly those bearing amino and cyano functional groups, are highly valued in synthetic organic chemistry for their reactivity and ability to participate in a variety of chemical transformations. Aminopyridine derivatives are recognized as essential heterocycles in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities. researchgate.netrsc.org

The presence of both an amino group and a nitrile group on the pyridine ring, as seen in 5-Amino-3-methylpyridine-2-carbonitrile, imparts a unique chemical reactivity to the molecule. The amino group can act as a nucleophile or a base and can be readily modified to introduce other functionalities. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the formation of various heterocyclic rings. This dual functionality makes aminopyridine carbonitriles valuable intermediates in the construction of complex molecular architectures. researchgate.net

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₇N₃ |

| Molecular Weight | 133.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | 252056-70-5 |

Research Gaps and Future Directions for 5 Amino 3 Methylpyridine 2 Carbonitrile

Established Synthetic Routes for this compound

Established synthetic routes for aminopyridine-2-carbonitriles often rely on foundational organic reactions, including the reduction of nitro groups and multi-component reactions that efficiently build the pyridine (B92270) core from simple precursors.

A common and effective method for the introduction of an amino group onto a pyridine ring is through the reduction of a corresponding nitro-precursor. This strategy is widely applicable and can be achieved using various reducing agents. For the synthesis of aminopyridine carbonitriles, this typically involves the synthesis of a nitropyridine derivative followed by a reduction step.

A relevant example is the synthesis of 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile, a structurally analogous compound. In this synthesis, the 5-nitro-3-(trifluoromethyl)pyridine-2-carbonitrile precursor is reduced using iron powder in acetic acid. This reaction proceeds with high efficiency, affording the desired amino-substituted pyridine in a 91% yield. This method highlights the utility of metal-acid systems in the chemoselective reduction of a nitro group in the presence of other sensitive functionalities like a nitrile.

Table 1: Example of Nitro-Precursor Reduction for a Related Aminopyridine Carbonitrile

| Precursor | Reagents and Conditions | Product | Yield |

| 5-nitro-3-(trifluoromethyl)pyridine-2-carbonitrile | Fe, Acetic Acid, Heat | 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile | 91% |

This approach is advantageous due to the often readily available starting materials for nitration reactions and the high yields typically obtained in the reduction step.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as pyridine-2-carbonitriles, in a single step from three or more starting materials. mdpi.com These reactions are characterized by their high atom economy and procedural simplicity. nih.gov The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, a class to which this compound belongs, is frequently achieved through one-pot condensation reactions.

A common MCR for the synthesis of 2-amino-3-cyanopyridines involves the reaction of an aldehyde, a methyl ketone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297). semanticscholar.orgresearchgate.net This method allows for the formation of the pyridine ring with the desired amino and cyano substituents in a single synthetic operation. While specific examples detailing the synthesis of this compound via this route are not prevalent in the literature, the general applicability of this reaction suggests its potential for producing this target molecule. For instance, the reaction of benzaldehyde, acetophenone, malononitrile, and ammonium acetate yields the corresponding 2-amino-3-cyanopyridine derivative. ijpsr.com

The mechanism of this reaction generally involves initial condensation reactions to form intermediates, followed by cyclization and aromatization to yield the final pyridine product. The versatility of this approach allows for the synthesis of a wide array of substituted pyridines by varying the starting components.

Advanced Synthetic Approaches and Catalytic Systems

More recent advancements in synthetic chemistry have led to the development of sophisticated catalytic systems and methodologies that offer improved efficiency, selectivity, and sustainability for the synthesis of pyridine derivatives.

Transition metal catalysis has become a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-nitrogen bonds and the construction of heterocyclic rings. rsc.org Catalysts based on palladium, rhodium, and copper have been extensively used in the synthesis of aminopyridines. nih.gov

For instance, palladium-catalyzed cross-coupling reactions are widely employed for the amination of halopyridines. While direct amination to form this compound would depend on a suitable precursor, transition-metal catalysis is more broadly applied in cyclization reactions to form the pyridine ring itself. Rhodium-catalyzed [2+2+2] cycloadditions of alkynes and nitriles are a powerful method for constructing substituted pyridines. nih.gov Although specific application to this compound is not detailed, the modularity of this approach makes it a potentially viable route.

Furthermore, transition metal catalysts can be employed to direct the regioselectivity of pyridine synthesis. For example, rhodium(III)-catalyzed coupling of α,β-unsaturated oximes with alkenes provides a highly regioselective route to substituted pyridines. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions in Pyridine Synthesis

| Reaction Type | Catalyst System | Reactants | Product Type |

| Cross-coupling Amination | Palladium-based | Halopyridine, Amine | Aminopyridine |

| [2+2+2] Cycloaddition | Rhodium-based | Alkyne, Nitrile | Substituted Pyridine |

| C-H activation/annulation | Ruthenium(II)-based | Aryl amidine, Alkyne | Isoquinoline derivative |

| Oxidative Cyclization | Copper-based | 2-aminopyridine (B139424), Cinnamaldehyde derivative | Formyl-substituted Imidazo[1,2-a]pyridine |

These catalytic methods often offer milder reaction conditions and greater functional group tolerance compared to traditional synthetic approaches.

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in In the context of aminopyridine-2-carbonitrile synthesis, several green approaches have been developed.

One key area of focus is the use of more environmentally benign solvents or even solvent-free reaction conditions. For example, the one-pot synthesis of 2-amino-3-cyanopyridine derivatives has been successfully carried out under microwave irradiation without a solvent. semanticscholar.org This not only reduces solvent waste but also often leads to shorter reaction times and higher yields.

The use of reusable catalysts is another important aspect of green chemistry. For instance, the synthesis of novel pyridine derivatives has been achieved through a one-pot multicomponent reaction using environmentally friendly catalysts. nih.gov Furthermore, the development of synthetic methods that proceed under catalyst-free and solvent-free conditions represents a significant advancement in green chemistry for the production of 2-aminopyridines. mdpi.com

Table 3: Green Chemistry Approaches in Pyridine Synthesis

| Green Chemistry Principle | Application in Pyridine Synthesis | Benefits |

| Waste Prevention | One-pot, multi-component reactions | High atom economy, reduced number of purification steps |

| Safer Solvents | Use of water, ethanol, or ionic liquids as reaction media | Reduced toxicity and environmental impact |

| Energy Efficiency | Microwave-assisted synthesis | Shorter reaction times, often lower energy consumption |

| Catalysis | Use of reusable or biodegradable catalysts | Reduced waste, improved efficiency |

| Solvent-Free Synthesis | Reactions conducted in the absence of a solvent | Elimination of solvent waste, simplified work-up procedures |

These green methodologies offer more sustainable pathways to valuable aminopyridine-2-carbonitrile building blocks.

The synthesis of polysubstituted pyridines, such as this compound, requires precise control over the placement of functional groups on the pyridine ring. Chemo- and regioselectivity are therefore critical considerations in synthetic design.

Various strategies have been developed to achieve high levels of selectivity in pyridine synthesis. For example, the stepwise functionalization of a pre-existing pyridine ring can be controlled through the judicious choice of protecting groups and directing groups. The use of heteroaryl fluorosulfates as coupling partners in palladium-catalyzed Suzuki reactions allows for the chemoselective synthesis of polysubstituted pyridines, exploiting the differential reactivity of various leaving groups. nih.gov

In de novo pyridine syntheses, the regioselectivity is often dictated by the nature of the starting materials and the reaction mechanism. For instance, the Rh(III)-catalyzed synthesis of pyridines from alkenes and α,β-unsaturated oxime esters exhibits exceptional regioselectivity. nih.gov Similarly, modifying the reaction conditions in the reaction of benzynes with pyridine N-oxides can alter the regioselectivity to favor the formation of 2-substituted pyridines over 3-substituted ones. rsc.org The development of methods for the direct and regioselective C-4 alkylation of pyridines, a traditionally challenging transformation, further highlights the ongoing efforts to achieve precise control in pyridine functionalization. chemrxiv.org

Reactivity and Derivatization Strategies of 5 Amino 3 Methylpyridine 2 Carbonitrile

Chemical Transformations of the Amino Group in 5-Amino-3-methylpyridine-2-carbonitrile

The primary amino group at the C-5 position of the pyridine (B92270) ring is a key site for nucleophilic reactions and other chemical modifications. Its reactivity is influenced by the electronic properties of the pyridine ring and the other substituents.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, participating in various substitution reactions. This includes reactions such as alkylation and acylation, where the amino group attacks an electrophilic carbon center. The nucleophilicity of the amino group in aminopyridines enables it to engage in reactions typical of primary amines, such as forming new carbon-nitrogen bonds smolecule.comuni-muenchen.de.

Oxidation and Reduction Pathways

The oxidation of aromatic amino groups can be complex and is not extensively documented for this compound specifically. Generally, the oxidation of aminopyridines can be challenging and may lead to the formation of various products depending on the oxidizing agent and reaction conditions. In some cases, other substituents on the ring, such as a methyl group, might be more susceptible to oxidation researchgate.net. The amino group itself is already in a reduced state, so reduction reactions are not applicable to this moiety.

Amidation Reactions

A fundamental reaction of the primary amino group is its acylation to form amides. This is typically achieved by reacting this compound with an acylating agent such as an acyl chloride, anhydride, or a carboxylic acid activated with a coupling agent. This reaction is a robust and widely used method for introducing acyl groups and constructing more complex molecules nih.govnih.gov.

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Acetyl Chloride | Pyridine, 0 °C to rt | 5-Acetamido-3-methylpyridine-2-carbonitrile |

| This compound | Benzoic Acid, DCC | CH₂Cl₂, rt | 5-Benzamido-3-methylpyridine-2-carbonitrile |

Reactions Involving the Carbonitrile Moiety of this compound

The carbonitrile (cyano) group is one of the most versatile functional groups in organic synthesis, capable of undergoing a wide array of transformations guidechem.com. Its strong electron-withdrawing nature also influences the reactivity of the pyridine ring.

Cyclization Reactions to Form Fused Heterocycles

The ortho-positioning of the amino and cyano groups makes this compound an ideal precursor for the synthesis of fused heterocyclic systems. These intramolecular or intermolecular cyclization reactions are pivotal in generating diverse chemical scaffolds, particularly pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry researchgate.netresearchgate.net. Reaction with single-carbon synthons like formamide or formic acid can lead to the formation of a fused pyrimidine (B1678525) ring researchgate.net.

| Reactant | Reagent(s) | Conditions | Fused Heterocycle Product |

|---|---|---|---|

| This compound | Formamide | Reflux | 7-Methylpyrido[2,3-d]pyrimidin-4-amine |

| This compound | Guanidine | NaOEt, EtOH, Reflux | 7-Methylpyrido[2,3-d]pyrimidine-2,4-diamine |

| This compound | Urea | Heat | 4-Amino-7-methylpyrido[2,3-d]pyrimidin-2(1H)-one |

Functional Group Interconversions of the Nitrile

The nitrile group can be converted into a variety of other functional groups, significantly expanding the synthetic utility of the parent molecule.

Reduction to Amines : The nitrile can be reduced to a primary amine (aminomethyl group). Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Nickel) are commonly employed for this transformation wikipedia.orgstudymind.co.uklibretexts.org. This provides a route to 5-amino-2-(aminomethyl)-3-methylpyridine.

Hydrolysis to Amides and Carboxylic Acids : Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis yields the corresponding carboxamide (5-amino-3-methylpicolinamide), while complete hydrolysis under more vigorous conditions affords the carboxylic acid (5-amino-3-methylpicolinic acid) chemistrysteps.commicrobiologyresearch.org.

Reaction with Organometallic Reagents : Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the resulting imine intermediate yields a ketone chemistrysteps.com. For example, reaction with methylmagnesium bromide followed by hydrolysis would produce 2-acetyl-5-amino-3-methylpyridine.

| Transformation | Reagent(s) | Conditions | Product Functional Group |

|---|---|---|---|

| Reduction | LiAlH₄ then H₂O | Dry Ether | Primary Amine (-CH₂NH₂) |

| Reduction | H₂, Raney Ni | High Pressure, Heat | Primary Amine (-CH₂NH₂) |

| Partial Hydrolysis | H₂SO₄ (conc.), gentle heat | Aqueous | Amide (-CONH₂) |

| Complete Hydrolysis | NaOH(aq), Reflux | Aqueous | Carboxylic Acid (-COOH) |

| Addition/Hydrolysis | 1. CH₃MgBr 2. H₃O⁺ | Dry Ether | Ketone (-COCH₃) |

Coupling Reactions and Complex Molecule Synthesis

The functional groups of this compound, namely the amino and cyano groups, along with the pyridine ring itself, provide multiple reactive sites for participation in coupling reactions. These reactions are instrumental in the synthesis of more complex molecules, enabling the extension of the compound's core structure to build larger, more elaborate chemical entities.

Cross-Coupling Reactions for Pyridine Core Derivatization

Palladium-catalyzed cross-coupling reactions are a powerful tool for the derivatization of pyridine rings. While direct cross-coupling on this compound can be challenging, related pyridine structures demonstrate the potential for such transformations. For instance, Suzuki cross-coupling reactions have been successfully performed on analogous compounds like 5-bromo-2-methylpyridin-3-amine to introduce various aryl groups onto the pyridine core. mdpi.com These reactions typically involve a palladium catalyst, such as Pd(PPh₃)₄, a base, and a solvent mixture like 1,4-dioxane and water. mdpi.com

The amino group on the pyridine ring can be converted into a more suitable leaving group, such as a halide or triflate, via diazotization followed by substitution, to facilitate cross-coupling at the C-5 position. Furthermore, the introduction of the cyano group at the C-2 position can itself be achieved through a palladium-catalyzed cross-coupling reaction, specifically a cyanation reaction using reagents like zinc cyanide (Zn(CN)₂) on a 2-halopyridine precursor. chemicalbook.com This versatility allows for the strategic modification of the pyridine scaffold at various positions.

Below is a table summarizing representative Suzuki cross-coupling reactions on a pyridine core closely related to the target compound, illustrating the scope of this derivatization strategy. mdpi.com

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-phenyl-2-methylpyridin-3-amine | 85 |

| 2 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 82 |

| 3 | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 78 |

| 4 | 3-Nitrophenylboronic acid | 5-(3-nitrophenyl)-2-methylpyridin-3-amine | 75 |

| 5 | Thiophene-2-boronic acid | 5-(thiophen-2-yl)-2-methylpyridin-3-amine | 70 |

This table is illustrative of Suzuki reactions on a similar pyridine scaffold and is based on findings reported for 5-bromo-2-methylpyridin-3-amine.

Formation of Macrocyclic and Polymeric Structures

The nitrogen atoms within the this compound structure—specifically the pyridine ring nitrogen and the exocyclic amino group—can act as effective nucleophilic centers and ligands for metal ions. This coordination capability allows the molecule to serve as a building block for supramolecular structures, including macrocycles and coordination polymers.

Research on the closely related ligand 2-amino-3-methylpyridine has shown its ability to form polymeric structures with metal ions like silver(I) (Ag(I)). mdpi.com In these structures, the ligand bridges two metal ions through both its endocyclic (pyridine) nitrogen and its exocyclic amino group, resulting in the formation of a polymeric chain. mdpi.com It is anticipated that this compound would exhibit similar coordination behavior, with the potential for the cyano group to also participate in metal coordination or act as a site for further reactions to form more complex architectures. The geometry around the metal ion in such a polymer with 2-amino-3-methylpyridine was found to be distorted tetrahedral. mdpi.com

Development of Novel this compound-Based Scaffolds for Medicinal Chemistry

The nicotinonitrile (3-cyanopyridine) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. nih.govekb.egresearchgate.net this compound, as a substituted aminonicotinonitrile, is a versatile starting material for the development of novel molecular scaffolds for drug discovery. ekb.egresearchgate.net

The combination of the pyridine ring, an amino group, and a cyano group provides a template that can be readily functionalized to generate libraries of diverse compounds for biological screening. The pyridine ring serves as a bioisostere for a phenyl group but with an added hydrogen bond acceptor capability. The amino and cyano groups are key functional handles for building more complex heterocyclic systems or for introducing varied substituents to modulate pharmacological properties.

A significant application of this scaffold is in the synthesis of chemokine receptor 9 (CCR9) antagonists, which have potential for the treatment of inflammatory bowel disease. chemicalbook.com The aminocyanopyridine core is a key component in the construction of these potent and orally bioavailable inhibitors. The general utility of aminocarbonitrile-functionalized heterocycles is further demonstrated by the wide range of biological activities reported for related scaffolds, such as 2-aminothiophenes and pyrimidine-5-carbonitriles, which include anticancer and anti-inflammatory properties. nih.govnih.gov

The table below outlines various medicinal chemistry scaffolds based on or related to the aminonicotinonitrile core and their associated biological targets.

| Scaffold Class | Core Structure | Example Biological Target/Application |

| Aminonicotinonitriles | This compound | Chemokine receptor 9 (CCR9) antagonists chemicalbook.com |

| Fused Pyridines | Chromeno[2,3-b]pyridines | Anticancer, Antimicrobial nih.govmdpi.com |

| Pyrimidine-5-carbonitriles | 2-Substituted-pyrimidine-5-carbonitrile | COX-2 Inhibition, Anticancer nih.gov |

| 2-Aminothiophenes | 2-Amino-thiophene-3-carbonitrile | Antiviral, Antiproliferative agents nih.gov |

| Dicarbonitrile-pyridines | 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine | Adenosine (B11128) receptor (AR) agonists nih.gov |

This strategic use of this compound and related structures allows medicinal chemists to explore chemical space efficiently, leading to the discovery of novel therapeutic agents. nih.gov

Computational and Theoretical Investigations of 5 Amino 3 Methylpyridine 2 Carbonitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov By approximating the electron density of a system, DFT calculations can elucidate various molecular properties. For 5-Amino-3-methylpyridine-2-carbonitrile, DFT methods, such as B3LYP combined with basis sets like 6-311G(d,p) or cc-pVTZ, would be employed to optimize the molecular geometry and predict its electronic and spectroscopic characteristics. nih.gov

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For a structurally related compound, 2-amino-3-methyl-5-nitropyridine (B21948) (2A3M5NP), DFT calculations at the B3LYP/cc-pVTZ level have determined its FMO energies. nih.gov These calculations reveal the distribution of electron density and the sites most susceptible to electrophilic and nucleophilic attack. The analysis for 2A3M5NP showed that both HOMO and LUMO orbitals are primarily distributed across the entire molecule, indicating significant electron delocalization. nih.gov A similar analysis for this compound would be expected to show electron density on the HOMO localized near the electron-rich amino group and pyridine (B92270) ring, while the LUMO density would likely be concentrated around the electron-withdrawing cyano group.

Table 1: Frontier Molecular Orbital Energies for the Analogous Compound 2-amino-3-methyl-5-nitropyridine Data sourced from a DFT/B3LYP/cc-pVTZ level of theory calculation. nih.gov

| Parameter | Energy (eV) |

| HOMO | -6.74 |

| LUMO | -2.83 |

| Energy Gap (ΔE) | 3.91 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

In the MEP analysis of the related molecule 2-amino-3-methyl-5-nitropyridine, the most negative regions are located over the nitro group, indicating a high electron density and a likely site for electrophilic interaction. nih.gov Conversely, the positive potential is localized around the hydrogen atoms of the amino group. nih.gov For this compound, an MEP map would be expected to show a significant negative potential around the nitrogen atom of the cyano group and the nitrogen of the pyridine ring, making these the primary sites for electrophilic attack. The area around the hydrogen atoms of the amino group would exhibit a positive potential, marking them as sites for nucleophilic interaction.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density to define atoms within a molecule and characterize the chemical bonds between them. This analysis identifies critical points in the electron density, such as bond critical points (BCPs), which are indicative of chemical bonds. The properties of the electron density at these BCPs can be used to classify the nature of the interaction (e.g., covalent, ionic, hydrogen bond).

While a specific QTAIM study on this compound was not identified in the surveyed literature, this methodology would be instrumental in analyzing potential intermolecular interactions, such as N-H···N hydrogen bonds between the amino group and the nitrogen atoms of the pyridine or cyano groups in the solid state. Such an analysis would provide quantitative data on the strength and nature of these non-covalent interactions, which govern the crystal packing and physical properties of the compound.

Spectroscopic Property Predictions and Validation

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties. cardiff.ac.uk These theoretical spectra serve as a powerful aid in the interpretation of experimental data and the structural confirmation of newly synthesized compounds. cardiff.ac.uk

Theoretical calculations of vibrational frequencies using DFT are a standard procedure for assigning experimental bands in Infrared (IR) and Raman spectra. researchgate.net The molecule 2-amino-3-methyl-5-nitropyridine, consisting of 18 atoms, has 48 normal modes of vibration, all of which are active in both IR and Raman spectroscopy. nih.gov DFT calculations, often scaled by an appropriate factor, can predict these frequencies with good accuracy. nih.gov

For this compound, key vibrational modes would include the N-H stretching of the amino group, C-H stretching of the methyl and aromatic ring systems, the characteristic C≡N stretching of the nitrile group, and various C-C and C-N stretching and bending modes within the pyridine ring. The calculated spectrum for a similar compound, 2-amino-3-methylpyridine, shows good agreement with experimental results. researchgate.net A comparison of calculated and experimental frequencies for key functional groups in the analog 2-amino-3-methyl-5-nitropyridine is presented below.

Table 2: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for the Analogous Compound 2-amino-3-methyl-5-nitropyridine Theoretical values were calculated at the B3LYP/cc-pVTZ level. Experimental data is from FT-IR and FT-Raman spectra. nih.gov

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental FT-IR | Experimental FT-Raman | Assignment |

| N-H Asymmetric Stretch | 3512 | 3485 | 3487 | Amino Group |

| N-H Symmetric Stretch | 3401 | 3381 | 3383 | Amino Group |

| C-H Aromatic Stretch | 3105 | 3100 | 3102 | Pyridine Ring |

| C-H Methyl Asymmetric Stretch | 2975 | 2970 | 2972 | Methyl Group |

| C-H Methyl Symmetric Stretch | 2928 | 2925 | 2927 | Methyl Group |

| C-N Stretch | 1345 | 1340 | 1342 | C-NH₂ Bond |

| N-O Asymmetric Stretch | 1575 | 1570 | 1572 | Nitro Group |

| N-O Symmetric Stretch | 1310 | 1305 | 1307 | Nitro Group |

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable computational tool for structural elucidation. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts relative to a standard reference like Tetramethylsilane (TMS).

Although specific GIAO calculations for this compound were not found, predictions can be made based on its structure. The ¹H NMR spectrum would be expected to show distinct signals for the amino protons (a broad singlet), the two aromatic protons on the pyridine ring (doublets), and the methyl protons (a singlet). The ¹³C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule, including the characteristic signal for the nitrile carbon (C≡N) in the range of 115-125 ppm and signals for the five carbons of the substituted pyridine ring and the methyl carbon.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound These are estimated ranges based on typical values for the functional groups and pyridine systems.

| Atom | Type | Predicted Chemical Shift (ppm) |

| ¹H | -NH₂ | 4.5 - 6.0 |

| ¹H | Aromatic-H | 7.0 - 8.5 |

| ¹H | -CH₃ | 2.0 - 2.5 |

| ¹³C | C-NH₂ | 140 - 150 |

| ¹³C | C-CH₃ | 125 - 135 |

| ¹³C | C-CN | 110 - 120 |

| ¹³C | Aromatic-C | 115 - 150 |

| ¹³C | -C≡N | 115 - 125 |

| ¹³C | -CH₃ | 15 - 25 |

Conformational Analysis and Tautomerism Studies

Conformational Analysis:

The primary conformational flexibility in this compound arises from the rotation of the amino (-NH₂) and methyl (-CH₃) groups attached to the pyridine ring. Computational methods, such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), are commonly employed to determine the preferred orientations of these substituents.

A systematic conformational search would typically involve rotating the C-NH₂ and C-CH₃ bonds and calculating the relative energies of the resulting geometries. The results of such an analysis, while not found specifically for this compound, would likely reveal a landscape of low-energy conformers.

Tautomerism Studies:

Tautomerism is a significant consideration for aminopyridines, which can potentially exist in equilibrium between the canonical amino form and an imino tautomer. In the case of this compound, the tautomeric equilibrium would involve the migration of a proton from the exocyclic amino group to the ring nitrogen, forming the corresponding imino species.

Computational studies on similar molecules, such as 2-amino-5-methylpyridine (B29535), have demonstrated that the amino tautomer is generally the more stable form. Theoretical calculations can quantify the energy difference between the tautomers, providing insight into their relative populations at equilibrium. For instance, DFT calculations on 2-amino-4-methylpyridine (B118599) have shown the canonical amino structure to be significantly more stable than its imino counterpart.

The stability of the amino versus the imino form is influenced by factors such as aromaticity, which is typically greater in the amino tautomer, and intramolecular hydrogen bonding possibilities. The general findings for aminopyridines suggest that this compound would predominantly exist in its amino form.

A comprehensive computational study would involve optimizing the geometries of all possible tautomers and calculating their relative energies, as illustrated in the hypothetical data table below, which is based on typical findings for related compounds.

Interactive Data Table: Hypothetical Relative Energies of this compound Tautomers

| Tautomer | Structure | Hypothetical Relative Energy (kcal/mol) |

| Amino (Canonical) | ![Image of Amino tautomer] | 0.00 |

| Imino (Proton on ring N) | ![Image of Imino tautomer] | > 10.0 |

Note: This table is illustrative and based on general trends for aminopyridines. Specific computational data for this compound is not available in the cited literature.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that are often difficult to observe experimentally. For this compound, a key reaction of interest is its synthesis, which can often be achieved through multicomponent reactions.

One plausible synthetic route to 2-amino-3-cyanopyridine (B104079) derivatives involves a Thorpe-Ziegler type reaction. While a specific computational study on the synthesis of this compound was not found, the general mechanism for the formation of 2-aminopyridines from enaminones and malononitrile (B47326) has been proposed. This process typically involves a sequence of steps including a Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization.

Computational modeling of such a reaction would involve:

Identification of Reactants, Intermediates, and Products: Defining the structures of all species involved in the reaction pathway.

Transition State Searching: Locating the transition state structures that connect the reactants, intermediates, and products.

Energy Profile Calculation: Determining the energies of all stationary points along the reaction coordinate to construct a potential energy surface.

This would allow for the identification of the rate-determining step and provide a quantitative understanding of the reaction kinetics. For example, a computational study on the Thorpe reaction has explored different mechanistic proposals, highlighting the role of the catalyst and solvent.

A hypothetical reaction energy profile for a key step in the synthesis of a 2-aminopyridine (B139424) derivative is presented below to illustrate the type of information that can be obtained from such computational studies.

Interactive Data Table: Hypothetical Energy Profile for a Cyclization Step in 2-Aminopyridine Synthesis

| Species | Hypothetical Relative Energy (kcal/mol) |

| Reactant | 0.0 |

| Transition State | +25.0 |

| Product | -15.0 |

Note: This table is a generalized representation and does not reflect actual calculated values for the synthesis of this compound.

Biological and Pharmacological Applications of 5 Amino 3 Methylpyridine 2 Carbonitrile Derivatives

Medicinal Chemistry Applications and Drug Discovery

The pyridine (B92270) ring is a fundamental heterocyclic motif found in numerous natural products and synthetic drugs, making it a "privileged structure" in medicinal chemistry. researchgate.net Derivatives of 3-cyanopyridine, in particular, have garnered significant attention due to their diverse pharmacological activities. These compounds have been investigated for their potential as antioxidant, anti-inflammatory, antiproliferative, and antimicrobial agents, among others. The versatility of the 5-amino-3-methylpyridine-2-carbonitrile scaffold allows for chemical modifications that can modulate its pharmacokinetic and pharmacodynamic properties, making it a valuable starting point for drug discovery programs.

While specific studies on this compound as a Dipeptidyl peptidase-4 (DPP-4) inhibitor are not extensively documented in the reviewed literature, the inhibition of DPP-4 is a well-established therapeutic approach for type 2 diabetes. nih.gov DPP-4 inhibitors, also known as gliptins, work by preventing the degradation of incretin (B1656795) hormones like GLP-1 and GIP, which in turn enhances glucose-dependent insulin (B600854) secretion. nih.gov

In the context of other enzyme inhibition, derivatives of aminopyridine have shown significant activity. A study on ribonucleotide reductase (RR) inhibitors identified several α-(N)-heterocyclic carboxaldehyde thiosemicarbazones, including aminopyridine derivatives, as potent inhibitors of this enzyme. nih.gov Ribonucleotide reductase is a crucial target in cancer therapy as it is the rate-limiting enzyme in the synthesis of deoxyribonucleotides required for DNA replication. nih.govmdpi.commdpi.com The study highlighted that 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) and 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (3-AMP) were among the most active compounds, inhibiting both cell growth and ribonucleotide reductase activity. nih.gov The related compound, 5-aminopyridine-2-carboxaldehyde thiosemicarbazone (5-AP), also demonstrated inhibitory effects. nih.gov These compounds were found to inhibit the incorporation of thymidine (B127349) into DNA and led to an accumulation of cells in the S-phase of the cell cycle, consistent with the inhibition of DNA synthesis. nih.gov

Table 1: Ribonucleotide Reductase Inhibitory Activity of Aminopyridine Derivatives

| Compound | Activity |

|---|---|

| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) | Most active in inhibiting cell growth and ribonucleotide reductase activity. nih.gov |

| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (3-AMP) | Most active in inhibiting cell growth and ribonucleotide reductase activity. nih.gov |

| 5-Aminopyridine-2-carboxaldehyde thiosemicarbazone (5-AP) | Slightly less active than 3-AP and 3-AMP. nih.gov |

The aminopyridine-3,5-dicarbonitrile scaffold has been identified as a promising core for the design of adenosine (B11128) receptor (AR) ligands. A study focused on the design of non-nucleoside-like agonists for the human adenosine A2B receptor (hA2B AR) synthesized a series of amino-3,5-dicyanopyridines. nih.gov These compounds displayed EC50 values in the nanomolar range, acting as partial agonists. nih.gov Notably, one derivative, 2-[(1H-imidazol-2-yl)methylthio)]-6-amino-4-(4-cyclopropylmethoxy-phenyl)pyridine-3,5-dicarbonitrile, was found to be three times more active than the reference agonist BAY60-6583. nih.gov Molecular docking studies suggested a hypothetical binding mode for this series of compounds within the hA2B receptor, providing a basis for rational drug design. nih.gov Another related compound, 3-Amino-2-cyano-5-methylpyridine, has been utilized as a reactant in the synthesis of chemokine receptor 9 (CCR9) antagonists, which have potential applications in treating inflammatory bowel disease. chemicalbook.com

Derivatives of cyanopyridine have been synthesized and evaluated for their anti-inflammatory properties. In one study, a series of 2-amino-4,6-substituted diphenylpyridine-3-carbonitriles was synthesized, and several compounds exhibited good anti-inflammatory activity when compared to the standard drug indomethacin. nih.gov Another study on pyrimidine (B1678525) derivatives, which can be synthesized from aminopyridine precursors, also reported significant anti-inflammatory effects. nih.gov Specifically, certain 4-amino-5-cyano-2,6-diarylpyrimidines showed better anti-inflammatory activity than acetylsalicylic acid (ASA), with some phthalimide (B116566) derivatives being twice as active as aspirin. nih.gov Pyranopyridine-3-carbonitriles have also demonstrated promising anti-inflammatory activity, with some compounds showing inhibition percentages comparable to standard drugs. researchgate.net

Table 2: Anti-inflammatory Activity of Pyridine and Pyrimidine Derivatives

| Compound Series | Finding | Reference |

|---|---|---|

| 2-Amino-4, 6-substituted diphenylpyridine-3-carbonitrile | Four compounds showed good anti-inflammatory activity compared to indomethacin. | nih.gov |

| 4-Amino-5-cyano-2,6-diarylpyrimidines | Two compounds exhibited better anti-inflammatory activity than acetylsalicylic acid (ASA). | nih.gov |

The pyridine scaffold is a key component in many compounds with antimicrobial and antifungal properties. researchgate.net A study on 2-amino-3-cyanopyridine (B104079) derivatives demonstrated their promising antibacterial and antifungal activities, with the presence of bromine atoms and nitro and amino groups contributing to their high biological activity. scispace.comresearchgate.net Another investigation into 2-amino-5-substituted pyridine derivatives found that substitution at position 4 of the pyridine ring resulted in notable fungicidal and bactericidal activity. researchgate.net Replacing a benzotriazole (B28993) moiety with thiophenol in these derivatives led to the strongest fungicidal and bactericidal effects in the series. researchgate.net

Furthermore, a series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues were synthesized and evaluated for their antifungal activity. nih.gov The relationship between the functional group variations and the observed biological activity was discussed, highlighting the potential of this class of compounds as antifungal agents. nih.gov In a separate study, while evaluating N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles for antimycobacterial activity, their activities against other bacteria and fungi were found to be insignificant. mdpi.com

Numerous studies have highlighted the anticancer potential of pyridine and its derivatives. researchgate.net Thieno[2,3-b]pyridines, which can be derived from aminopyridine precursors, are known to induce potent anti-proliferative effects in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer). mdpi.com The proposed mechanism of action involves the inhibition of phosphoinositide phospholipase C (PI-PLC), which disrupts phospholipid metabolism. mdpi.com A library of novel thieno[2,3-b]pyridine (B153569) analogues demonstrated IC50 concentrations in the nanomolar range against these cell lines. mdpi.com

Pyrimidine-5-carbonitrile derivatives have also been investigated as potential anticancer agents. One study reported a series of these compounds that were evaluated for their cytotoxic activity against MCF-7 (breast cancer) and K562 (leukemia) cell lines, with some compounds showing high activity. nih.gov Another study on new pyrimidine-5-carbonitriles as COX-2 inhibitors also demonstrated their anticancer activity against MCF-7, A549 (lung cancer), A498 (kidney cancer), and HepG2 (liver cancer) cell lines, with IC50 values in the nanomolar range and low cytotoxicity towards normal cells. nih.gov Similarly, (+)-nopinone-based 2-amino-3-cyanopyridines have shown promising anticancer activity against A549, MKN45 (gastric cancer), and MCF7 cell lines. researchgate.net

Table 3: Cytotoxicity of Selected Pyrimidine-5-Carbonitrile Derivatives

| Compound | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 3b | MCF-7 | 11 ± 0.35 | nih.gov |

| A549 | 19 ± 0.52 | nih.gov | |

| A498 | 15 ± 0.48 | nih.gov | |

| HepG2 | 22 ± 0.62 | nih.gov | |

| Compound 5b | MCF-7 | 9 ± 0.29 | nih.gov |

| A549 | 11 ± 0.33 | nih.gov | |

| A498 | 10 ± 0.31 | nih.gov | |

| HepG2 | 13 ± 0.42 | nih.gov | |

| Compound 5d | MCF-7 | 7 ± 0.25 | nih.gov |

| A549 | 9 ± 0.28 | nih.gov | |

| A498 | 8 ± 0.27 | nih.gov |

The global threat of tuberculosis (TB), particularly the rise of multidrug-resistant strains, has spurred the search for new antitubercular agents. mdpi.comnih.gov Pyridine derivatives have shown promise in this area. A study on fluorinated chalcones and their 2-amino-pyridine-3-carbonitrile derivatives screened these compounds for their in vitro antitubercular activity. nih.gov One compound demonstrated a potent minimum inhibitory concentration (MIC) of approximately 8 μM, which is comparable to broad-spectrum antibiotics like ciprofloxacin (B1669076) and streptomycin (B1217042) and three times more potent than pyrazinamide. nih.gov This compound also showed low toxicity towards human cell lines. nih.gov

In another study, a series of N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles, which are structurally related to this compound, were synthesized and evaluated for their antimycobacterial activity. mdpi.com Several of these compounds showed good activity against Mycobacterium tuberculosis, with MIC values of 6.25 µg/mL. mdpi.com The study found that lipophilicity and the presence of electron-withdrawing groups like halogens or trifluoromethyl moieties on the benzyl (B1604629) ring were important for antimycobacterial activity. mdpi.com

Table 4: Antitubercular Activity of Pyridine and Pyrazine Derivatives

| Compound Series | Target | Activity (MIC) | Reference |

|---|---|---|---|

| Trifluoromethyl and trifluoromethoxy substituted 2-amino-pyridine-3-carbonitriles | M. tuberculosis | 8–134 μM | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The exploration of this compound and its analogues has revealed critical insights into the relationship between their chemical structure and biological activity. Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance efficacy and selectivity. For derivatives of the aminopyridine core, SAR studies have elucidated the impact of various substituents on their therapeutic potential, particularly as inhibitors of specific enzymes or as receptor agonists.

Research into 2-aminopyridine-3,5-dicarbonitrile (B1331539) compounds, which share a core structure, has identified them as inhibitors of prion replication. nih.gov A comprehensive SAR study on this scaffold led to the identification of compounds with significantly improved bioactivity. nih.gov Modifications at different positions of the pyridine ring have been shown to drastically alter the inhibitory concentration (IC₅₀) values. For instance, the nature of the substituent at the 4-position of the pyridine ring is a key determinant of activity. Aromatic and heteroaromatic substitutions at this position have been extensively explored.

In a series of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, the substituents on the phenyl ring at the C-4 position were varied to study their effect on anticancer activity. It was observed that the presence and position of electron-donating or electron-withdrawing groups on this phenyl ring could modulate the cytotoxic effects against different cancer cell lines. Similarly, in studies of aminopyridine carboxamides as JNK-2 inhibitors, quantitative structure-activity relationship (QSAR) models have suggested that properties like dipole moment, lipophilicity (logP), and molecular shape play a crucial role in their inhibitory activity. derpharmachemica.com

The SAR of pyridine derivatives has also been analyzed for their antiproliferative activity. nih.gov It was found that the number and position of methoxy (B1213986) (O-CH₃) groups on the molecule are related to its activity. nih.gov Furthermore, the substitution of methoxy groups with hydroxyl (OH) groups can significantly impact the IC₅₀ values. nih.gov The introduction of halogens and various ring systems also affects the antiproliferative properties of the derived compounds. nih.gov

For amino-3,5-dicyanopyridines acting as adenosine receptor agonists, SAR studies have highlighted the importance of the substituent at the R² position. The presence of a 1H-imidazol-2-yl group has been identified as a key feature for potent agonistic activity. nih.gov Variations in the linker and the aryl group at other positions of the pyridine ring have been shown to fine-tune the affinity and selectivity for different adenosine receptor subtypes. nih.govnih.gov

The following interactive table summarizes key SAR findings for aminopyridine derivatives from various studies.

| Scaffold | Target/Application | Key SAR Findings | Reference |

|---|---|---|---|

| 2-Aminopyridine-3,5-dicarbonitrile | Prion Inhibition | Modifications to the 6-aminopyridine-3,5-dicarbonitrile scaffold led to a ~40-fold improvement in bioactivity against PrPSc replication. | nih.gov |

| Pyridine Derivatives | Antiproliferative | The number and position of methoxy (O-CH₃) groups are related to activity. Replacing O-CH₃ with hydroxyl (OH) groups can significantly decrease IC₅₀ values. | nih.gov |

| Amino-3,5-dicyanopyridines | Adenosine Receptor Agonists | The 1H-imidazol-2-yl group as a substituent is an important feature for potent agonism. | nih.gov |

| Aminopyridine carboxamides | JNK-2 Inhibition | Dipole moment, logP, and shape flexibility are important variables for inhibitory activity. | derpharmachemica.com |

| Cyanopyridone Derivatives | Anticancer (VEGFR-2/HER-2) | Non-fused cyanopyridone moieties generally showed better activity than fused pyridopyrimidine derivatives. Unsubstituted phenyl-bearing cyanopyridone showed the best cytotoxic activity against HepG2 cells. | nih.gov |

In Silico Pharmacokinetic and Toxicological Assessments (ADME/Tox) of Derivatives

In modern drug discovery, the early assessment of pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and toxicological (Tox) properties is crucial to avoid late-stage failures of drug candidates. nih.gov In silico computational tools provide a rapid and cost-effective means to predict these properties for novel chemical entities, including derivatives of this compound.

Several studies on structurally related compounds have utilized platforms like SwissADME and pkCSM to evaluate their drug-likeness and ADME/Tox profiles. nih.govmdpi.commdpi.com These predictions are based on the molecular structure of the compounds and help in identifying potential liabilities.

For a series of newly synthesized pyrimidine-5-carbonitriles, in silico ADME profiles were studied and compared to the known drug Celecoxib. mdpi.com The analysis revealed promising characteristics for the synthesized compounds, such as strong gastrointestinal (GIT) absorption, a lack of blood-brain barrier (BBB) permeability, and good oral bioavailability. mdpi.com Similarly, for a series of methoxybenzo[h]quinoline-3-carbonitrile analogs, in silico ADME/Tox profiling was conducted to understand their molecular properties related to pharmacokinetics in the human body. mdpi.com

Key ADME/Tox parameters that are typically evaluated include:

Absorption: Parameters like Caco-2 permeability, intestinal absorption (human), and skin permeability are predicted.

Distribution: Predictions include blood-brain barrier (BBB) permeability, CNS permeability, and plasma protein binding.

Metabolism: The potential to inhibit or be a substrate of cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) is assessed. Inhibition of these enzymes can lead to drug-drug interactions.

Excretion: Total clearance is a key predicted parameter.

Toxicity: Predictions can include AMES toxicity (mutagenicity), hERG I inhibition (cardiotoxicity), hepatotoxicity, and skin sensitization.

For a series of 1-aryl-5-(3-azidopropyl)indol-4-ones, the ADME/Tox analysis predicted good lipophilicity, adequate distribution, and that the compounds would not inhibit the important CYP2D6 enzyme. nih.gov The predicted low toxicity levels and adherence to Lipinski's and Veber's rules for drug-likeness suggested their potential as drug candidates. nih.gov

The following interactive table presents a summary of predicted ADME/Tox properties for representative classes of related heterocyclic compounds.

| Compound Class | ADME/Tox Parameter | Predicted Outcome | Significance | Reference |

|---|---|---|---|---|

| Pyrimidine-5-carbonitriles | GIT Absorption | Strong | Good oral bioavailability | mdpi.com |

| Pyrimidine-5-carbonitriles | BBB Permeability | Absent | Reduced potential for central nervous system side effects | mdpi.com |

| 1-Aryl-5-(3-azidopropyl)indol-4-ones | CYP2D6 Inhibition | None | Lower risk of drug-drug interactions | nih.gov |

| 1-Aryl-5-(3-azidopropyl)indol-4-ones | Toxicity | Low | Favorable safety profile | nih.gov |

| Methoxybenzo[h]quinoline-3-carbonitriles | Drug-Likeness | Adherence to Lipinski's rules | Good potential for oral bioavailability | mdpi.com |

Applications of 5 Amino 3 Methylpyridine 2 Carbonitrile in Advanced Materials Science

Role in Polymer and Nanomaterial Development

While specific research on the direct polymerization of 5-Amino-3-methylpyridine-2-carbonitrile is not extensively documented, its structural motifs suggest a significant potential as a functional monomer or a building block in polymer and nanomaterial synthesis. The amino and nitrile groups can participate in various polymerization reactions. For instance, the amino group can be utilized in step-growth polymerization to form polyamides or polyimides, while the nitrile group can be a precursor for other reactive functionalities.

A notable application of related aminopyridine compounds is in the functionalization of existing polymers. For example, aminopyridines have been successfully grafted onto polyacrylonitrile (B21495) fibers. acs.org This process enhances the chemical reactivity and catalytic activity of the fibers, making them suitable for applications in green chemistry and catalysis. acs.org Similarly, this compound could be used to functionalize polymer surfaces, introducing specific binding sites or altering surface properties.

In the realm of nanomaterials, this compound could serve as a precursor for the synthesis of nitrogen-doped carbon nanostructures. rsc.org Pyrolysis of nitrogen-rich organic molecules is a common method for producing carbon dots or graphene-like materials with tailored electronic and photoluminescent properties. rsc.org The presence of both pyridine (B92270) and amino nitrogen in the molecule could lead to a high degree of nitrogen incorporation, which is known to enhance the performance of these materials in applications such as sensing and catalysis.

Optoelectronic Applications (e.g., OLEDs, Fluorescent Materials)

The incorporation of pyridine-containing units into conjugated polymers is a well-established strategy for tuning their optoelectronic properties for applications in light-emitting devices. st-andrews.ac.ukresearchgate.netst-andrews.ac.uk Pyridine moieties, being electron-deficient, can enhance the electron affinity of polymers, leading to improved electron-transporting properties. st-andrews.ac.ukresearchgate.net this compound, with its combination of electron-donating (amino) and electron-withdrawing (nitrile) groups on a pyridine core, presents an interesting scaffold for designing polymers with tailored energy levels for use in Organic Light-Emitting Diodes (OLEDs).

Furthermore, aminopyridine derivatives are known to exhibit fluorescence. nih.govmdpi.com The fluorescence properties of multisubstituted aminopyridines can be tuned by altering the substituents on the pyridine ring. nih.gov Research on other aminopyridine carbonitrile derivatives has shown their potential as fluorescent molecular sensors for monitoring polymerization processes. mdpi.com These sensors exhibit changes in their fluorescence spectra in response to changes in the microenvironment during polymerization. mdpi.com This suggests that this compound and polymers derived from it could be developed as novel fluorescent materials for sensing applications.

The table below summarizes the potential optoelectronic applications based on the functional groups of this compound.

| Functional Group | Property | Potential Application |

| Pyridine Ring | Electron-deficient nature | Electron-transporting layers in OLEDs |

| Amino Group | Electron-donating nature | Tuning of polymer energy levels |

| Nitrile Group | Electron-withdrawing nature | Further tuning of electronic properties |

| Entire Molecule | Potential for fluorescence | Fluorescent materials and sensors |

Coordination Chemistry and Ligand Design

The pyridine nitrogen and the exocyclic amino group of this compound make it an excellent candidate for use as a ligand in coordination chemistry. Aminopyridine ligands are widely studied for the synthesis of coordination compounds ranging from simple mononuclear complexes to multidimensional coordination polymers. nih.gov

The synthesis of metal complexes with aminopyridine ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes can exhibit a variety of coordination geometries depending on the metal ion, the stoichiometry, and the reaction conditions. The presence of the nitrile group in this compound adds another potential coordination site, allowing for the formation of polynuclear or polymeric structures.

The characterization of these metal complexes involves a range of spectroscopic and analytical techniques. Infrared (IR) spectroscopy can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyridine ring and the amino group. Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional structure of the complexes, including bond lengths, bond angles, and the coordination environment of the metal center.

The table below provides a hypothetical overview of the synthesis and characterization of a metal complex with this compound.

| Step | Description |

| Synthesis | Reaction of this compound with a metal salt (e.g., ZnCl₂, Cu(NO₃)₂) in a solvent like methanol (B129727) or acetonitrile (B52724). |

| Isolation | The resulting complex may precipitate from the solution or be obtained by slow evaporation of the solvent. |

| Characterization | - Infrared (IR) Spectroscopy: To confirm ligand coordination. - Elemental Analysis: To determine the empirical formula of the complex. - Single-Crystal X-ray Diffraction: To determine the molecular structure. - UV-Vis Spectroscopy: To study the electronic transitions. - Luminescence Spectroscopy: To investigate the photophysical properties. |

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgrsc.orgnih.gov Luminescent MOFs (LMOFs) have attracted significant interest for their potential applications in sensing, imaging, and lighting. rsc.orgrsc.orgnih.gov The luminescence of MOFs can originate from the organic linker, the metal ion, or a combination of both through ligand-to-metal or metal-to-ligand charge transfer.

Functionalized pyridine ligands are commonly used in the construction of MOFs. rsc.orgrsc.orgnih.govacs.orgresearchgate.net The incorporation of ligands like this compound into MOF structures could lead to new materials with interesting luminescent properties. The inherent fluorescence of the aminopyridine core, coupled with the rigid and well-defined environment of the MOF structure, could enhance the quantum yield and stability of the emission. Moreover, the amino and nitrile groups could serve as active sites for sensing applications, where the binding of guest molecules to these sites could induce a change in the luminescence of the MOF.

Crystallographic Analysis and Intermolecular Interactions of 5 Amino 3 Methylpyridine 2 Carbonitrile Analogues

Single Crystal X-ray Diffraction Studies

In the salt, 2-Amino-5-methylpyridinium 3-aminobenzoate, proton transfer occurs from the carboxylic acid group of 3-aminobenzoic acid to the pyridine (B92270) nitrogen atom of 2-amino-5-methylpyridine (B29535). researchgate.net This transfer significantly influences the geometry of the pyridinium (B92312) ring, with the C2—N1—C1 angle widening to 122.40 (10)° compared to the 117.4° angle observed in the neutral 2-amino-5-methylpyridine molecule. researchgate.net The 2-amino-5-methylpyridinium cation is essentially planar, indicating a rigid core structure. researchgate.net

Crystallographic data for an analogue, methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate, reveals a monoclinic crystal system with the space group C2/c. researchgate.net Such data is foundational for understanding the packing and stability of the crystal lattice.

Below is a table summarizing crystallographic data for 2-Amino-5-methylpyridinium 3-aminobenzoate. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C6H9N2⁺·C7H6NO2⁻ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.3753 (5) |

| b (Å) | 8.6946 (6) |

| c (Å) | 10.4359 (7) |

| α (°) | 86.587 (3) |

| β (°) | 79.492 (3) |

| γ (°) | 76.126 (3) |

| Volume (ų) | 636.52 (8) |

| Z | 2 |

| Calculated Density (Mg m⁻³) | 1.341 |

Supramolecular Assembly and Hydrogen Bonding Networks

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions, with hydrogen bonds playing a predominant role in aminopyridine derivatives. acs.orgrsc.org These interactions act as directional forces that guide the formation of specific, repeating structural motifs known as supramolecular synthons. acs.org

In the crystal structure of 2-Amino-5-methylpyridinium 3-aminobenzoate, the protonated pyridine nitrogen and the 2-amino group of the cation act as hydrogen bond donors. They form strong N—H⋯O hydrogen bonds with the oxygen atoms of the carboxylate group on the anion. researchgate.net This specific interaction creates a robust R²₂(8) ring motif. These ring motifs are further interconnected by additional N—H⋯O hydrogen bonds, extending into a two-dimensional network. researchgate.net

Similarly, in N′-aminopyridine-2-carboximidamide, intermolecular N—H⋯N hydrogen bonds are the primary interactions linking the molecules. These bonds are strong enough to organize the molecules into a two-dimensional hydrogen-bonding network. nih.gov In contrast, isomers like 4-chloropyridine-2-carbonitrile (B100596) and 6-chloropyridine-2-carbonitrile (B1360203) exhibit different networks, forming one-dimensional chains or two-dimensional sheets through C—H⋯N interactions involving both the nitrile group and the pyridine nitrogen. nih.gov

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this surface, one can gain a detailed understanding of the crystal's cohesion. The normalized contact distance (d_norm) map is particularly useful, where red spots highlight contacts shorter than the van der Waals radii, indicating significant interactions like hydrogen bonds. nih.govmdpi.com

For complex analogues such as 5-acetyl-3-amino-6-methyl-N-phenyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxamide, Hirshfeld analysis reveals that the crystal packing is dominated by H⋯H interactions. nih.govnih.gov The d_norm maps for this compound show distinct red areas corresponding to N—H⋯N, N—H⋯O, and C—H⋯O contacts, confirming the presence and significance of these hydrogen bonds. nih.govresearchgate.net

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the intermolecular contacts. These plots display the distribution of internal (dᵢ) and external (dₑ) distances from the surface to the nearest nucleus, with different types of interactions appearing in distinct regions of the plot.

The table below shows the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for the four unique molecules (I, II, III, and IV) in the asymmetric unit of a thieno[2,3-b]pyridine (B153569) analogue. nih.gov

| Interaction Type | Molecule I (%) | Molecule II (%) | Molecule III (%) | Molecule IV (%) |

|---|---|---|---|---|

| H···H | 51.3 | 51.5 | 50.1 | 50.2 |

| C···H/H···C | 17.0 | 17.1 | 17.7 | 18.0 |

| O···H/H···O | 8.8 | 8.7 | 9.1 | 8.8 |

| N···H/H···N | 6.9 | 7.1 | 7.0 | 7.0 |

| S···H/H···S | 4.8 | 4.5 | 4.7 | 4.7 |

| C···C | 5.3 | 5.4 | 5.5 | 5.4 |

Crystal Packing and Mechanical Stability of Derivatives

In many aminopyridine derivatives, π-π stacking interactions play a crucial role in stabilizing the crystal packing. nih.gov For instance, in the structure of 2-Amino-5-methylpyridinium 3-aminobenzoate, the crystal structure is further stabilized by π-π stacking between the benzene (B151609) and pyridinium rings of adjacent molecules, with a centroid-to-centroid distance of 3.7594 (8) Å. researchgate.net Similarly, 4-chloropyridine-2-carbonitrile molecules pack with offset face-to-face π-stacking. nih.gov The nature of these stacking interactions—whether they are face-to-face or offset—can significantly impact the crystal's density and stability. mdpi.com

The mechanical properties, such as hardness and elastic stiffness, are intrinsically linked to the crystal packing. Crystals with strong, three-dimensional hydrogen bonding networks tend to be harder and more stable than those held together by weaker forces or interactions limited to one or two dimensions. researchgate.net Vickers microhardness tests performed on crystals of related organic salts, such as 4-aminopyridinium (B8673708) derivatives, indicate that they are generally soft materials, a property that can be attributed to the nature of the non-covalent interactions holding the molecules together. researchgate.net Understanding the relationship between crystal packing and mechanical stability is essential for the development of materials with desired physical properties for applications in pharmaceuticals and materials science. researchgate.netmdpi.com

Analytical and Spectroscopic Characterization Techniques in Research

Advanced Chromatographic Methods for Analysis of 5-Amino-3-methylpyridine-2-carbonitrile and its Derivatives

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound and its derivatives from reaction mixtures, biological matrices, or environmental samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of aminopyridine derivatives. A typical method involves a reversed-phase approach, where a nonpolar stationary phase is used with a polar mobile phase. For a compound like this compound, a C18 column is often the stationary phase of choice. The mobile phase usually consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution is often employed to ensure good separation of the main compound from any impurities or related derivatives. Detection is commonly achieved using a UV detector, as the pyridine (B92270) ring system provides strong chromophores. A method for the simultaneous determination of three aminopyridine isomers used a C18 column with a mobile phase of phosphate buffer (pH 7.0) and methanol (90:10 v/v) at a flow rate of 0.5 mL/min, with detection at 280 nm. nih.gov Such methods can be adapted and optimized for the specific analysis of this compound.

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like substituted pyridines. nih.gov For the analysis of aminopyridines, derivatization may sometimes be employed to improve volatility and chromatographic peak shape. mdpi.com A common derivatization involves silylation of the amino group. The choice of the capillary column is critical, with mid-polarity columns like those with a 5% phenyl-polysiloxane stationary phase being suitable for separating isomers of pyridine derivatives. ascendexllc.com The carrier gas is typically helium or hydrogen. Detection can be performed with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation based on fragmentation patterns. nih.gov

Table 1: Typical Chromatographic Conditions for Analysis of Aminopyridine Derivatives

| Parameter | HPLC Conditions | GC Conditions |

|---|---|---|

| Technique | Reversed-Phase HPLC | Capillary Gas Chromatography |

| Stationary Phase (Column) | C18 (e.g., 150 mm x 4.6 mm, 2.7 µm) nih.gov | 5% Phenyl-Polysiloxane (e.g., DB-5MS) ascendexllc.com |

| Mobile Phase / Carrier Gas | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, formate) nih.gov | Helium or Hydrogen ascendexllc.com |

| Detection | UV-Vis (e.g., 254-280 nm) nih.gov | Mass Spectrometry (MS) or Flame Ionization Detector (FID) nih.gov |

| Typical Application | Purity assessment, quantification in pharmaceutical formulations. nih.gov | Analysis of volatile impurities, environmental sample analysis. nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule. nih.gov For this compound, the molecular formula is C7H7N3. nih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). nih.gov

The confirmation process involves comparing the experimentally measured exact mass of the protonated molecule ([M+H]+) with the theoretically calculated exact mass. The theoretical monoisotopic mass of C7H7N3 is 133.063997 Da. nih.gov An HRMS measurement yielding a mass very close to this value, typically within a 5 ppm (parts per million) mass accuracy window, provides strong evidence for the assigned molecular formula.

Furthermore, the fragmentation pattern observed in the tandem mass spectrum (MS/MS) can provide additional structural information. For aminopyridine derivatives, common fragmentation pathways may involve the loss of small molecules like HCN from the pyridine ring or cleavage related to the substituents. mdpi.com

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) for Structural Elucidation

While one-dimensional (1D) NMR (¹H and ¹³C) provides essential information about the chemical environment of the hydrogen and carbon atoms in a molecule, 2D NMR techniques are often necessary for the complete and unambiguous structural elucidation of complex molecules like this compound. These experiments reveal correlations between different nuclei, allowing for the assembly of the molecular skeleton.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a correlation between the two aromatic protons on the pyridine ring, H-4 and H-6.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the direct assignment of protonated carbons. For the target molecule, HSQC would correlate the methyl protons to the methyl carbon, and the two aromatic protons to their respective aromatic carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, the methyl protons would show an HMBC correlation to the C-3 and C-2 carbons of the pyridine ring. The aromatic proton at H-4 would show correlations to C-2, C-5, and C-6, helping to confirm the substitution pattern.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Expected 2D NMR Correlations for this compound

| Position | Atom | Predicted Chemical Shift (ppm) | Expected COSY Correlations | Expected HSQC Correlation | Expected HMBC Correlations |

|---|---|---|---|---|---|

| - | -CH₃ | ~2.2 | - | C-CH₃ | C-2, C-3, C-4 |

| - | -NH₂ | ~4.7 | - | - | C-5, C-4, C-6 |

| H-4 | ¹H | ~7.2 | H-6 | C-4 | C-2, C-3, C-5, C-6 |

| H-6 | ¹H | ~7.8 | H-4 | C-6 | C-2, C-4, C-5 |

| C-2 | ¹³C | ~118 | - | - | H-4, H-6, -CH₃ |

| C-3 | ¹³C | ~120 | - | - | H-4, -CH₃ |

| C-4 | ¹³C | ~125 | - | H-4 | H-6, -CH₃, -NH₂ |

| C-5 | ¹³C | ~145 | - | - | H-4, H-6, -NH₂ |

| C-6 | ¹³C | ~140 | - | H-6 | H-4, -NH₂ |

| -CN | ¹³C | ~117 | - | - | H-4 |

| -CH₃ | ¹³C | ~18 | - | -CH₃ | - |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

N-H Stretching: The amino (-NH₂) group will typically show two distinct absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. For a similar compound, 2-amino-5-methylpyridine (B29535), these bands appear around 3444 and 3335 cm⁻¹. researchgate.net

C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl (-CH₃) group will be observed just below 3000 cm⁻¹.

C≡N Stretching: The nitrile (-C≡N) group has a very characteristic and sharp absorption band in the region of 2200-2260 cm⁻¹. This is often a key diagnostic peak for this class of compounds.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will appear in the fingerprint region, typically between 1400 and 1650 cm⁻¹. For 2-amino-5-methylpyridine, bands at 1617 cm⁻¹ (C=C) and 1473 cm⁻¹ (C=N) have been reported. researchgate.net

N-H Bending: The in-plane bending (scissoring) vibration of the amino group typically occurs in the 1590-1650 cm⁻¹ region.

C-H Bending: The bending vibrations of the methyl group and the aromatic C-H bonds will also be present in the fingerprint region.

Table 4: Expected FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | Asymmetric & Symmetric N-H Stretch | Amino (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic (Pyridine ring) |

| 2850 - 2960 | C-H Stretch | Methyl (-CH₃) |

| 2200 - 2260 | C≡N Stretch | Nitrile (-CN) |

| 1590 - 1650 | N-H Bend | Amino (-NH₂) |

| 1400 - 1650 | C=C and C=N Stretch | Pyridine Ring |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-Amino-3-methylpyridine-2-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyanation reactions. For instance, cyanation at the C2 position of 5-amino-3-methylpyridine precursors using reagents like trimethylsilyl cyanide (TMSCN) under acidic conditions is a common approach. Optimization involves monitoring reaction time (e.g., 12–24 hours) and temperature (60–80°C) to balance yield and purity. Characterization of intermediates via H NMR can confirm regioselectivity, as the amino group at C5 and methyl at C3 influence electron density distribution .